molecular formula C33H53NO8 B7835779 Hupehemonoside

Hupehemonoside

Cat. No. B7835779
M. Wt: 591.8 g/mol
InChI Key: DHQFYEJMFMYGCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

20-Hydroxy-6-oxocevan-3-yl hexopyranoside is a natural product found in Fritillaria eduardii with data available.

Scientific Research Applications

Chemical Constituents and Structure

  • A study by Wu, Tang, & Wang (1991) identified hupehemonoside, a new D/E cis-5-cevanine alkaloidal glucoside, from the bulb of Fritillaria hupehensis. Its structure was established based on various spectroscopic methods.

Database Contributions for Conservation

  • The Himalayan Uplands Plant Database (HUP), as mentioned in a chapter by Nemitz et al. (2012), incorporates extensive botanical survey information, including plants like Fritillaria hupehensis, contributing to conservation management.

Phytochemical Analysis for Alzheimer’s Disease

  • Research on the hydroethanolic extract of Lycopodium selago L., which includes the identification of sesquiterpenoid alkaloid huperzine A (HupA), as stated by Valu et al. (2021), is of interest for potential Alzheimer’s disease treatment.

Huperzine A: Chemistry and Pharmacology

  • Ferreira et al. (2016) review the chemistry, pharmacology, and potential therapeutic applications of Huperzine A, derived from Huperzia serrata.

Transcriptome Sequencing for Medicinal Research

  • A study by Guo et al. (2021) on Fritillaria hupehensis provided insights into flavonoid biosynthesis pathways, crucial for researching bioactive compounds in medicinal applications.

Progress in Huperzine A Studies

  • Wang, Yan, & Tang (2006) discuss the progress in studying Huperzine A, emphasizing its role as a cholinesterase inhibitor and potential therapeutic agent for Alzheimer’s disease.

properties

IUPAC Name

10-hydroxy-6,10,23-trimethyl-20-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H53NO8/c1-16-4-7-27-33(3,40)22-6-5-18-19(21(22)14-34(27)13-16)11-23-20(18)12-25(36)24-10-17(8-9-32(23,24)2)41-31-30(39)29(38)28(37)26(15-35)42-31/h16-24,26-31,35,37-40H,4-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQFYEJMFMYGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H53NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hupehemonoside
Reactant of Route 2
Hupehemonoside
Reactant of Route 3
Hupehemonoside
Reactant of Route 4
Hupehemonoside
Reactant of Route 5
Hupehemonoside
Reactant of Route 6
Hupehemonoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.